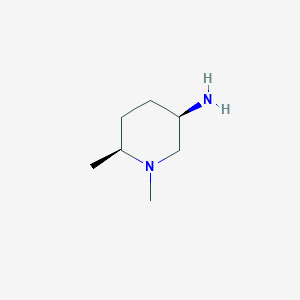
(3R,6S)-1,6-Dimethylpiperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,6S)-1,6-Dimethylpiperidin-3-amine is a chiral amine with a piperidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-1,6-Dimethylpiperidin-3-amine typically involves several steps starting from readily available precursors. One common method involves the use of D-glutamine as a starting material, which undergoes a series of reactions including Boc protection, catalytic hydrogenation, benzyl protection, and deprotection steps . Another method involves the use of 6-methylpyridin-3-amine as a starting material, which is subjected to similar protection and deprotection steps .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes the use of specific solvents like ethanol, methanol, and dichloromethane, and purification steps such as recrystallization .
化学反応の分析
Types of Reactions
(3R,6S)-1,6-Dimethylpiperidin-3-amine can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, which can be further used in the synthesis of more complex molecules .
科学的研究の応用
(3R,6S)-1,6-Dimethylpiperidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (3R,6S)-1,6-Dimethylpiperidin-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of these targets, depending on its structure and the nature of the target. The pathways involved often include signal transduction pathways and metabolic pathways .
類似化合物との比較
Similar Compounds
Some compounds similar to (3R,6S)-1,6-Dimethylpiperidin-3-amine include:
- (3R,6S)-6-Hydroxylasiodiplodin
- (3R,6S,7S)-6α-Hydroxycyclonerolidol
- (2R,3R,6S,8R)-Methyl Homononactate
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of two methyl groups on the piperidine ring. This unique structure allows it to interact with molecular targets in a distinct manner, making it valuable in the synthesis of pharmaceuticals and other complex organic molecules .
生物活性
(3R,6S)-1,6-Dimethylpiperidin-3-amine is a bicyclic amine that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique stereochemistry and structural features contribute to its interactions with various biological targets, influencing neurotransmitter systems and offering potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₀N₂
- Molecular Weight : 248.32 g/mol
- Chemical Structure : The compound features two methyl groups at positions 1 and 6 of the piperidine ring and an amine group at position 3, which are crucial for its biological activity.
Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems. Its ability to selectively bind to certain receptors involved in neurological functions indicates a potential for developing treatments for various neurological disorders. The compound's interactions with receptors can lead to enhanced therapeutic effects compared to other piperidine derivatives .
Neuroprotective Effects
Research has indicated that this compound could influence neuroprotective pathways by interacting with neurotransmitter receptors such as nicotinic acetylcholine receptors (nAChRs). These interactions may enhance cognitive functions and provide protective effects against neurodegenerative diseases .
Antiproliferative Activity
In vitro studies have shown that related piperidine compounds can exhibit significant antiproliferative effects on various cancer cell lines. For instance, modifications to the piperidine structure have been linked to enhanced binding affinities and improved pharmacokinetic properties, leading to increased efficacy in inhibiting tumor growth .
Case Studies
-
Study on Binding Affinities :
- A study evaluated the binding affinity of this compound analogs to BCL6, a protein involved in cancer cell proliferation. Results indicated that specific structural modifications led to improved binding and subsequent degradation of BCL6 in cancer cell lines, suggesting a pathway for targeted cancer therapies .
- Neuroprotective Properties :
Comparative Analysis
特性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC名 |
(3R,6S)-1,6-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-6-3-4-7(8)5-9(6)2/h6-7H,3-5,8H2,1-2H3/t6-,7+/m0/s1 |
InChIキー |
LTXJSFOJLSNNLC-NKWVEPMBSA-N |
異性体SMILES |
C[C@H]1CC[C@H](CN1C)N |
正規SMILES |
CC1CCC(CN1C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















